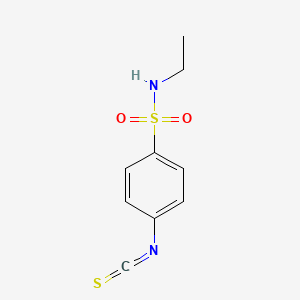

N-ethyl-4-isothiocyanatobenzenesulfonamide

Description

BenchChem offers high-quality N-ethyl-4-isothiocyanatobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-4-isothiocyanatobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-isothiocyanatobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-2-11-15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOLBTBZTBGUOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-ethyl-4-isothiocyanatobenzenesulfonamide chemical properties

Chemical Properties, Synthesis, and Proteomic Applications

Executive Summary

N-Ethyl-4-isothiocyanatobenzenesulfonamide (CAS: 726144-38-3) is a specialized bifunctional chemical probe integrating a sulfonamide scaffold with a reactive isothiocyanate (NCS) "warhead."[1][2][3] Unlike its primary sulfonamide analog—a classic reversible inhibitor of Carbonic Anhydrase (CA)—the N-ethyl substitution at the sulfonamide nitrogen modulates the compound's physicochemical profile, reducing its acidity and altering its binding affinity to zinc-metalloproteins.[2]

This guide details the compound's utility as a covalent modifier in chemoproteomics. By leveraging the electrophilic NCS group, researchers can irreversibly tag nucleophilic residues (Lysine, Cysteine) on target proteins, facilitating peptide mapping and binding site elucidation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12]

Structural Analysis

The molecule consists of a central benzene ring para-substituted with two distinct functional groups:[3]

-

Isothiocyanate (-N=C=S): An electrophilic moiety reactive towards nucleophiles.[2][3]

-

N-Ethylsulfonamide (-SO₂NH-CH₂CH₃): A lipophilic, secondary sulfonamide group.[2][3]

| Property | Value / Description |

| IUPAC Name | 4-Isothiocyanato-N-ethylbenzenesulfonamide |

| CAS Number | 726144-38-3 |

| Molecular Formula | C₉H₁₀N₂O₂S₂ |

| Molecular Weight | 242.32 g/mol |

| Physical State | Off-white to pale yellow solid (Standard) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform.[2][3][4] Low solubility in water. |

| LogP (Predicted) | ~1.8 - 2.2 (Increased lipophilicity vs. primary sulfonamide) |

| Stability | Moisture sensitive; the isothiocyanate group slowly hydrolyzes to an amine in aqueous solution.[3] Store at -20°C under inert gas. |

Functional Group Reactivity

-

Electrophilicity (NCS): The central carbon of the isothiocyanate group is highly electrophilic.[3] It reacts preferentially with primary amines (Lysine ε-amino, N-terminus) to form stable thioureas and with thiols (Cysteine) to form dithiocarbamates .[2][3]

-

Sulfonamide Modulation: The N-ethyl substitution removes one of the acidic protons found in primary sulfonamides (

~10).[3] This prevents the formation of the sulfonamidate anion (

Synthesis & Purification

Note: All synthesis steps involving thiophosgene or isothiocyanates must be performed in a fume hood due to toxicity.[3]

Retrosynthetic Analysis

The compound is synthesized via the thiocarbonylation of the aniline precursor, 4-amino-N-ethylbenzenesulfonamide .[2]

Protocol: Thiophosgene Method

Reagents: 4-Amino-N-ethylbenzenesulfonamide, Thiophosgene (

-

Preparation: Dissolve 4-amino-N-ethylbenzenesulfonamide (1.0 eq) in a biphasic mixture of DCM and water (1:1 v/v).

-

Base Addition: Add Calcium Carbonate (2.5 eq) to neutralize the HCl generated during the reaction.

-

Thiocarbonylation: Cool the mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes with vigorous stirring.

-

Mechanistic Note: The amine attacks the thiophosgene to form a thiocarbamoyl chloride intermediate, which rapidly eliminates HCl to yield the isothiocyanate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Workup: Separate the organic layer. Wash with water (2x) and brine (1x).[3] Dry over anhydrous

. -

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to yield the product.

Figure 1: Synthetic pathway converting the aniline precursor to the isothiocyanate probe.

Applications in Proteomics & Drug Discovery[3]

Covalent Labeling Mechanism

The isothiocyanate group is a "soft" electrophile. At physiological pH (7.4), it reacts slowly with amines.[3] At elevated pH (>8.0), where lysine residues are deprotonated (

-

Target: Surface-exposed Lysines or catalytic Cysteines.[2][3]

-

Utility: This linkage is stable against proteolysis and reducing agents, making it ideal for peptide mapping and mass spectrometry analysis.

Experimental Protocol: Protein Labeling

Objective: Covalently modify a target protein to map accessible lysine residues.[3]

-

Buffer Preparation: Prepare 50 mM HEPES or Carbonate buffer, pH 8.5. (Avoid Tris or Glycine, as they contain competing amines).

-

Protein Solubilization: Dissolve protein at 1 mg/mL in the buffer.

-

Probe Addition: Add N-Ethyl-4-isothiocyanatobenzenesulfonamide (dissolved in DMSO) to a final concentration of 10–50 molar excess over the protein. Ensure final DMSO content is <5%.

-

Incubation: Incubate at 25°C for 1–2 hours in the dark.

-

Quenching: Add excess Tris-HCl (pH 8.0) or Glycine to quench unreacted isothiocyanate.[3]

-

Analysis: Proceed to desalting (Zeba spin columns) followed by tryptic digestion and LC-MS/MS analysis. Look for a mass shift corresponding to the probe addition (+242.32 Da).[3]

Figure 2: Mechanism of covalent protein modification via thiourea formation.[2][3]

Safety & Handling (MSDS Summary)

-

Hazards: Isothiocyanates are potent sensitizers .[3] Inhalation or skin contact may cause allergic reactions (asthma, dermatitis).[3]

-

Signal Word: Warning / Danger.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a chemical fume hood.

-

Storage: Store at -20°C. Protect from moisture to prevent hydrolysis to the aniline.[2][3]

References

-

PubChem Compound Summary. N-Ethyl-4-isothiocyanatobenzenesulfonamide (CID 726144-38-3).[1][2][3] National Center for Biotechnology Information.[3] Link

-

Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context on sulfonamide SAR and Zinc binding). Link

-

Drobnica, L., et al. (1977). The chemistry of the -NCS group.[2] In: The Chemistry of Cyanates and Their Thio Derivatives. (Foundational text on isothiocyanate reactivity).

-

Gungor, T., et al. (2024).[6] Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives. RSC Medicinal Chemistry.[3][6] Link

Sources

- 1. 956576-76-4|N,N-Diisopropyl-4-isothiocyanatobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inferred Mechanism of Action of N-ethyl-4-isothiocyanatobenzenesulfonamide

Introduction

N-ethyl-4-isothiocyanatobenzenesulfonamide is a synthetic compound that possesses two key functional moieties: an isothiocyanate group (-N=C=S) and a benzenesulfonamide group. While direct experimental data on this specific molecule is not extensively available in current literature, its mechanism of action can be inferred with a high degree of scientific confidence by examining the well-documented activities of these two functional groups. This guide synthesizes the known biological effects of isothiocyanates and sulfonamides to propose a plausible mechanistic framework for N-ethyl-4-isothiocyanatobenzenesulfonamide, positioning it as a compound of interest for further investigation in drug development, particularly in oncology and inflammatory diseases.

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are known for their anti-cancer and anti-inflammatory properties.[1] Their synthetic derivatives are being actively explored for therapeutic applications.[1] The sulfonamide group is a cornerstone of medicinal chemistry, famously associated with antimicrobial drugs, but also found in a wide array of other therapeutic agents, including diuretics, and more recently, anticancer agents that target carbonic anhydrases.[2][3]

This technical guide will therefore explore the likely dual-action mechanism of N-ethyl-4-isothiocyanatobenzenesulfonamide, drawing upon established research on related compounds to provide a comprehensive and scientifically grounded hypothesis for its biological activity.

Inferred Mechanism of Action: A Dual-Pronged Approach

The chemical structure of N-ethyl-4-isothiocyanatobenzenesulfonamide suggests a synergistic or additive effect stemming from its two bioactive components. We hypothesize a dual mechanism of action targeting distinct but potentially complementary cellular pathways.

The Isothiocyanate Moiety: Inducing Cellular Stress and Apoptosis

The isothiocyanate group is a highly reactive electrophile that can readily conjugate with thiol groups, particularly the glutathione (GSH) in cells.[4] This interaction can disrupt cellular redox homeostasis and lead to the generation of reactive oxygen species (ROS).[5] The induction of ROS is a key event that can trigger a cascade of downstream effects leading to cancer cell death.[5]

Based on studies of other ITCs like phenethylisothiocyanate (PEITC) and ethyl-4-isothiocyanatobutanoate (E-4IB), the isothiocyanate moiety of N-ethyl-4-isothiocyanatobenzenesulfonamide is likely to:

-

Induce Apoptosis: ITCs are well-documented inducers of apoptosis (programmed cell death) in cancer cells.[1][6] This is often mediated through the activation of stress pathways. For instance, E-4IB has been shown to induce DNA strand breaks, increase the mitotic fraction, and potentiate apoptosis.[6] The apoptotic effect of E-4IB is associated with DNA damage, an increase in p53 protein levels, and G2/M cell cycle arrest.[6]

-

Disrupt Redox Homeostasis: By reacting with intracellular thiols, the isothiocyanate group can deplete glutathione stores, leading to an increase in ROS.[4][5] This oxidative stress can damage cellular components and activate signaling pathways that promote apoptosis.[5]

-

Direct Protein Modification: Isothiocyanates can directly modify proteins, altering their function.[1] This can impact a wide range of cellular processes, including signal transduction and enzymatic activity.

The following diagram illustrates the proposed signaling pathway initiated by the isothiocyanate group:

Caption: Proposed mechanism of the isothiocyanate moiety.

The Benzenesulfonamide Moiety: Targeting Carbonic Anhydrase

The benzenesulfonamide group is a classic pharmacophore known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in tumors and are involved in regulating pH, which is crucial for tumor growth, survival, and metastasis.[2]

Therefore, the benzenesulfonamide moiety of N-ethyl-4-isothiocyanatobenzenesulfonamide is predicted to act as a carbonic anhydrase inhibitor. Specifically, it may target tumor-associated isoforms such as CA IX and XII.[2] The inhibition of these enzymes would lead to:

-

Disruption of pH Homeostasis: By inhibiting CAs, the compound would disrupt the tumor's ability to maintain a favorable acidic extracellular pH and an alkaline intracellular pH, creating an environment that is less conducive to proliferation and invasion.

-

Antiproliferative Effects: The altered pH homeostasis can inhibit cancer cell growth and proliferation.[2]

The following diagram illustrates the proposed mechanism of action for the benzenesulfonamide group:

Caption: Proposed mechanism of the benzenesulfonamide moiety.

Experimental Protocols for Mechanistic Validation

To validate the inferred dual mechanism of action of N-ethyl-4-isothiocyanatobenzenesulfonamide, a series of in vitro experiments are recommended.

Part 1: Validating the Isothiocyanate-Mediated Effects

1.1. Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and apoptotic effects of the compound on cancer cell lines.

-

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., HeLa, HCT-116, MCF-7).[7]

-

Treatment: Treat cells with a range of concentrations of N-ethyl-4-isothiocyanatobenzenesulfonamide for various time points (e.g., 24, 48, 72 hours).

-

Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.[7]

-

Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.[6]

-

Caspase Activity: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.[7]

-

1.2. Measurement of Intracellular ROS

-

Objective: To determine if the compound induces oxidative stress.

-

Methodology:

-

Cell Treatment: Treat cancer cells with the compound for a short duration (e.g., 1-4 hours).

-

ROS Detection: Stain cells with a fluorescent ROS indicator dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Quantification: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

1.3. DNA Damage Assessment

-

Objective: To assess the genotoxic potential of the compound.

-

Methodology:

-

Immunofluorescence: Perform immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks, and analyze by microscopy or flow cytometry.[6]

-

Comet Assay: Conduct a single-cell gel electrophoresis (comet) assay to visualize and quantify DNA damage.

-

Part 2: Validating the Sulfonamide-Mediated Effects

2.1. Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against various carbonic anhydrase isoforms.

-

Methodology:

-

Enzyme Source: Use purified recombinant human CA isoforms (e.g., CA I, II, IX, XII).[2]

-

Assay Principle: Utilize a stopped-flow spectrophotometric method to measure the inhibition of CO2 hydration.

-

Data Analysis: Calculate the inhibition constant (Ki) for each isoform to determine the potency and selectivity of the compound.

-

2.2. Extracellular and Intracellular pH Measurement

-

Objective: To assess the effect of the compound on pH homeostasis in cancer cells.

-

Methodology:

-

Cell Culture: Grow cancer cells known to express target CA isoforms (e.g., CA IX-positive cells).

-

pH-sensitive Dyes: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM for intracellular pH).

-

Measurement: Use a fluorescence plate reader or microscope to measure changes in fluorescence, which correlate with pH changes, after treatment with the compound.

-

Data Presentation

Table 1: Hypothetical Inhibitory Activity (Ki) of N-ethyl-4-isothiocyanatobenzenesulfonamide against Human Carbonic Anhydrase Isoforms

| CA Isoform | Hypothetical Ki (nM) |

| hCA I | >1000 |

| hCA II | 500 |

| hCA IX | 50 |

| hCA XII | 100 |

This table presents hypothetical data to illustrate the expected selectivity profile based on related sulfonamide inhibitors.[2]

Table 2: Expected Outcomes of In Vitro Assays

| Assay | Expected Outcome with N-ethyl-4-isothiocyanatobenzenesulfonamide |

| Cell Viability (MTT) | Dose-dependent decrease in cell viability |

| Apoptosis (Annexin V) | Dose- and time-dependent increase in apoptotic cells |

| Intracellular ROS | Increase in ROS levels |

| DNA Damage (γ-H2AX) | Increased formation of γ-H2AX foci |

| CA Inhibition | Selective inhibition of tumor-associated CA isoforms (e.g., IX, XII) |

| pH Measurement | Decrease in extracellular pH and increase in intracellular pH |

Conclusion

This technical guide provides a scientifically-informed, albeit inferred, overview of the mechanism of action for N-ethyl-4-isothiocyanatobenzenesulfonamide. By leveraging the established pharmacology of its constituent functional groups, we propose a dual mechanism involving the induction of apoptosis and cellular stress by the isothiocyanate moiety, and the inhibition of carbonic anhydrase by the benzenesulfonamide moiety. This dual-pronged attack on cancer cell biology makes N-ethyl-4-isothiocyanatobenzenesulfonamide a compelling candidate for further preclinical investigation. The experimental protocols outlined herein provide a clear roadmap for validating these hypotheses and elucidating the full therapeutic potential of this novel compound.

References

Sources

- 1. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Biological Activity Screening of Novel Isothiocyanates: A Technical Guide

Executive Summary

Isothiocyanates (ITCs; R-N=C=S) represent a unique class of "soft" electrophiles that exhibit potent chemopreventive and anti-inflammatory properties, primarily through the modification of cysteine residues on the Keap1 sensor protein. However, their inherent reactivity presents significant challenges in screening.[1] Standard small-molecule protocols often yield false positives due to ITC volatility, rapid degradation in amine-containing buffers, and non-specific protein binding.

This guide departs from generic screening templates to provide a specialized workflow for ITCs. It prioritizes chemical stability validation before biological testing and advocates for kinetic profiling over simple endpoint measurements.

Part 1: Chemical Stability & Reactivity (The Pre-Screen)

Before any cell-based work, the stability of novel ITCs must be established. ITCs are susceptible to nucleophilic attack by amines found in standard buffers (Tris) and cell culture media (amino acids).

Buffer Incompatibility Warning

CRITICAL PROTOCOL ALERT: Never use Tris, Glycine, or other amine-based buffers for ITC storage or dilution. The amine group will react with the isothiocyanate carbon to form thioureas, neutralizing the biological activity immediately.

Correct Vehicle: DMSO (stock), diluted into PBS (pH 7.4) or HEPES.

The Dansyl-Cysteamine (DCYA) Reactivity Assay

To validate that your novel ITC possesses the necessary electrophilic "warhead" to engage Keap1, use the DCYA fluorescence assay. This measures the rate of thiol conjugation.

Protocol:

-

Reagents: Prepare 10 mM stock of ITC in DMSO. Prepare 100 µM Dansyl-cysteamine (DCYA) in Phosphate Buffer (pH 7.4).

-

Reaction: Mix ITC (excess, e.g., 50 µM) with DCYA (10 µM) in a black 96-well plate.

-

Kinetics: Monitor fluorescence decay (Ex: 335 nm / Em: 515 nm) immediately for 60 minutes.

-

Readout: As the ITC conjugates with the cysteamine thiol, the local environment of the dansyl group changes, or free DCYA is depleted (depending on specific probe design).

-

Control: Use Sulforaphane (SFN) as the reference standard (Relative Reactivity = 1.0).

Part 2: The Screening Workflow

The following diagram illustrates the logical flow from synthesis to lead candidate selection, emphasizing the "Go/No-Go" decision gates unique to covalent inhibitors like ITCs.

Figure 1: Decision tree for ITC screening. Note the early stability gate to prevent testing degradation products.

Part 3: Cell-Based Screening Protocols

Cytotoxicity: Avoiding Artifacts

Challenge: ITCs can interfere with mitochondrial reductases. Solution: Avoid MTT/MTS assays. Use ATP-based luminescence (CellTiter-Glo) or SRB (Sulforhodamine B) assays which measure total protein.

Comparative Assay Table:

| Assay Method | Mechanism | ITC Suitability | Reason |

| MTT/MTS | Reductase activity | Low | ITCs may alter mitochondrial respiration without cell death, causing false data. |

| CellTiter-Glo | ATP Quantification | High | Direct measure of metabolic health; less interference. |

| SRB | Total Protein Staining | High | Stable, endpoint assay; unaffected by metabolic flux. |

| LDH Release | Membrane Integrity | Medium | Good for necrosis, but misses early apoptotic events common with ITCs. |

The Core Mechanism: Nrf2-ARE Activation

The primary therapeutic target of ITCs is the Nrf2 pathway. The following diagram details the mechanism you are screening for.

Figure 2: Mechanism of Action. ITCs covalently modify cysteine residues on Keap1, halting Nrf2 degradation and triggering nuclear translocation.

Protocol: ARE-Luciferase Reporter Assay

This is the "Gold Standard" for quantifying ITC potency.

Cell Line: HepG2-ARE-Luc or MCF7-ARE-Luc (stably transfected). Reagents: Luciferase Assay System (Promega), Passive Lysis Buffer.

-

Seeding: Plate 20,000 cells/well in 96-well white-walled plates. Incubate 24h.

-

Treatment:

-

Incubation: 12 to 16 hours. (Longer incubations may reflect secondary effects).

-

Lysis: Aspirate media. Add 20 µL Passive Lysis Buffer. Shake 15 min.

-

Measurement: Inject 100 µL Luciferase Substrate. Read Luminescence.

-

Data Analysis: Calculate Fold Induction =

.

Part 4: Validation & Specificity

Nuclear Translocation (Western Blot)

Luciferase activity can be artifactual. You must prove Nrf2 physically moves to the nucleus.

-

Method: Nuclear/Cytosolic Fractionation.

-

Target: Blot for Nrf2 (approx. 100 kDa).

-

Loading Controls: Lamin B1 (Nucleus) and GAPDH (Cytosol).

-

Success Criteria: Dose-dependent increase in Nuclear Nrf2 with minimal change in total Nrf2 mRNA (initially).

Intracellular GSH Depletion

Since ITCs conjugate with Glutathione (GSH), a rapid drop in intracellular GSH is a hallmark of ITC entry.

-

Assay: DTNB (Ellman’s Reagent) or GSH-Glo.

-

Timing: Measure at 1h, 3h, and 6h.

-

Interpretation: A "U-shaped" curve is expected. Initial depletion (1-3h) followed by a rebound overshoot (12-24h) as Nrf2 upregulates GSH synthesis enzymes (GCLC/GCLM).

References

-

Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry. Link

-

Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. Link

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

-

Mi, L., et al. (2011). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Med. Chem.Link

-

Kwak, M. K., et al. (2002). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Nrf2-Keap1 pathway. Journal of Biological Chemistry. Link

Sources

- 1. (PDF) Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin [academia.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

N-ethyl-4-isothiocyanatobenzenesulfonamide literature review

This guide provides an in-depth technical analysis of N-ethyl-4-isothiocyanatobenzenesulfonamide (CAS 726144-38-3).[1][2][3]

Editorial Note: While the parent compound (4-isothiocyanatobenzenesulfonamide) is a classic affinity label for Carbonic Anhydrase (CA), the N-ethyl derivative discussed here represents a distinct chemical tool.[1][2] Due to the N-ethyl substitution on the sulfonamide moiety, this compound lacks the primary sulfonamide (

Chemical Reactivity, Synthesis, and Biological Applications

Part 1: Chemical Identity & Mechanistic Basis[1][2]

N-ethyl-4-isothiocyanatobenzenesulfonamide is a bifunctional aromatic compound featuring a reactive isothiocyanate (-N=C=S) group and a chemically stable N-ethyl sulfonamide moiety.[1][2]

Structural Specifications

-

Molecular Formula:

-

Key Functional Groups:

-

Isothiocyanate (Para-position): An electrophile that reacts exclusively with nucleophiles (primary amines, thiols) to form thiourea or dithiocarbamate linkages.[2]

-

N-Ethyl Sulfonamide: A lipophilic tail.[1][2] Unlike primary sulfonamides, this group does not bind effectively to the catalytic Zinc(II) in metalloenzymes like Carbonic Anhydrase.[1][2]

-

The "Negative Control" Mechanism

In drug development, distinguishing between specific active-site labeling and non-specific surface labeling is critical.[1][2]

-

The Parent (Probe A): 4-Isothiocyanatobenzenesulfonamide binds CA active sites (via sulfonamide-Zn interaction) and covalently modifies His64.[1][2]

-

The Variant (Probe B - This Compound): The N-ethyl group sterically hinders Zn coordination.[1][2] Consequently, this molecule will not concentrate in the active site.[1][2]

-

Utility: If a protein is labeled by Probe A but not by Probe B, the interaction is specific.[1][2] If both label the protein, the interaction is non-specific surface modification.[1][2]

Figure 1: Logic flow for using N-ethyl-4-isothiocyanatobenzenesulfonamide as a negative control to validate specific affinity labeling.

Part 2: Experimental Protocols

Protocol A: Synthesis of Sulfonyl-Thiourea Derivatives

This compound is an excellent scaffold for synthesizing sulfonyl-thioureas, a class of compounds with potential herbicidal and antidiabetic activities.[1][2]

Reagents:

-

Primary Amine (e.g., Benzylamine, 1.1 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Base: Triethylamine (TEA, 0.1 eq - optional catalyst)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol (242 mg) of N-ethyl-4-isothiocyanatobenzenesulfonamide in 5 mL of anhydrous DCM under an inert atmosphere (

). -

Addition: Add 1.1 mmol of the target primary amine dropwise. If the amine is a salt (e.g., hydrochloride), add 1.2 eq of TEA to liberate the free base.[2]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2] The isothiocyanate spot (

) should disappear, replaced by a more polar thiourea spot.[2] -

Workup: Evaporate solvent under reduced pressure. Recrystallize the solid residue from Ethanol/Water to yield the N,N'-disubstituted thiourea.[1][2]

Protocol B: Comparative Kinetic Assay (Validation of Specificity)

Objective: To demonstrate the lack of specific inhibition by the N-ethyl derivative compared to the parent inhibitor.[1][2]

Assay Conditions:

-

Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).[1][2]

-

Substrate: 4-Nitrophenyl acetate (esterase activity) or

(hydration activity).[1][2] -

Buffer: 50 mM HEPES, pH 7.4, 25°C.

Workflow:

-

Incubation: Incubate hCA II (100 nM) with varying concentrations (

) of: -

Time-Course: Measure residual activity at 0, 10, 30, and 60 minutes.

-

Data Analysis: Plot

vs. Time.[1][2]

Part 3: Data & Reactivity Summary[1][2]

The following table contrasts the N-ethyl derivative with its parent compound, highlighting why the ethyl group alters the application.

| Feature | 4-Isothiocyanatobenzenesulfonamide | N-Ethyl-4-isothiocyanatobenzenesulfonamide |

| Sulfonamide Type | Primary ( | Secondary ( |

| CA Binding Affinity ( | High (nM range) | Negligible / Very Low |

| Reactivity | Covalent (Active Site Directed) | Covalent (Stochastic/Surface) |

| Primary Application | Affinity Labeling / Inhibition | Negative Control / Synthesis Building Block |

| Solubility | Moderate (Aqueous buffers) | Low (Requires DMSO/Organic co-solvent) |

Reaction Mechanism: Thiourea Formation

The core utility of this molecule lies in the electrophilic carbon of the isothiocyanate group.[1][2]

Figure 2: General mechanism for the reaction of N-ethyl-4-isothiocyanatobenzenesulfonamide with amines.[1][2]

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1][2] Link

- Context: Establishes the requirement of primary sulfonamides for CA inhibition, validating the "negative control" status of the N-ethyl deriv

-

Pittelkow, M., et al. (2005). Synthesis of Isothiocyanates: A Review.[1][2] Synthesis.[1][2][6][7][8][9][10][11][12][13] Link

- Context: Provides standard protocols for isothiocyanate reactivity and synthesis relevant to this compound class.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218867 (N-Ethyl-4-isothiocyanatobenzenesulfonamide).[1][2]Link

-

McKenna, R., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide...[2] Journal of Medicinal Chemistry.[1][2] Link

Sources

- 1. 51908-29-3|4-Isothiocyanatobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 51908-29-3|4-Isothiocyanatobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. CAS Index | Ambeed [ambeed.com]

- 4. C9H10N2O2S2 [chembk.com]

- 5. N-Ethyl-4-isothiocyanatobenzenesulfonamide | 726144-38-3 [chemicalbook.com]

- 6. Sitemap product name A-Z [benchchem.com]

- 7. japsonline.com [japsonline.com]

- 8. cbijournal.com [cbijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]

The Covalent Warhead: Engineering Sulfonamide-Isothiocyanate Hybrids for Irreversible Carbonic Anhydrase Inhibition

[1]

Executive Summary

The discovery of sulfonamide-isothiocyanate (ITC) hybrids represents a paradigm shift in medicinal chemistry, moving from reversible enzyme inhibition to targeted covalent modification. This guide details the technical architecture of these molecules, which fuse a classical zinc-binding pharmacophore (sulfonamide) with a reactive electrophile (isothiocyanate).

Designed primarily to target tumor-associated Carbonic Anhydrases (hCA IX and XII), these hybrids utilize a "Dual-Action" mechanism: the sulfonamide anchors the molecule within the enzymatic active site, positioning the ITC "warhead" to crosslink with nucleophilic amino acid residues. This strategy overcomes the rapid dissociation rates typical of reversible inhibitors, offering prolonged pharmacodynamic effects and potential utility in hypoxic tumor microenvironments.

Part 1: The Pharmacophore Rationale (Anchor & Warhead)

The design logic of sulfonamide-ITC hybrids relies on the "Anchor and Warhead" principle. This approach addresses a critical limitation in classical sulfonamide drugs: while they bind tightly to the zinc ion, they are reversible and subject to competition from endogenous substrates (CO₂/HCO₃⁻).

The Anchor: Sulfonamide ( )[2]

-

Function: Acts as the primary recognition motif. The deprotonated sulfonamide nitrogen coordinates directly to the

ion in the enzyme's catalytic pocket. -

Selectivity Driver: The organic scaffold (typically an aromatic ring) interacts with the hydrophobic half of the active site, dictating isoform selectivity (e.g., hCA IX vs. hCA II).

The Warhead: Isothiocyanate ( )

-

Function: Acts as a mild electrophile. Unlike highly reactive acid chlorides, ITCs are stable enough to survive physiological transport but reactive enough to form stable thiourea linkages with nucleophiles (Lysine

-amines or Cysteine thiols) upon specific binding. -

Mechanism: Once anchored by the sulfonamide, the ITC moiety is held in close proximity to surface residues (e.g., His64, Lys67 in hCA isoforms), facilitating a "proximity-accelerated" covalent reaction.

Part 2: Synthetic Strategies & Protocols

Strategic Considerations

The synthesis of these hybrids typically involves the conversion of an amino-sulfonamide precursor into the corresponding isothiocyanate. The choice of reagent is critical; while milder surrogates exist, thiophosgene (

Detailed Protocol: Thiophosgenation of Aminobenzenesulfonamides

This protocol describes the synthesis of 4-isothiocyanatobenzenesulfonamide, a prototype hybrid.

Reagents:

-

4-Aminobenzenesulfonamide (Sulfanilamide)

-

Thiophosgene (

) [DANGER: Highly Toxic ] -

Calcium Carbonate (

) or Sodium Bicarbonate ( -

Acetone/Water or Chloroform/Water biphasic system

Step-by-Step Methodology:

-

Preparation of the Biphasic System:

-

Dissolve 4-aminobenzenesulfonamide (10 mmol) in 50 mL of acetone.

-

Prepare a saturated aqueous solution of

(or

-

-

Controlled Addition (The Critical Step):

-

Cool the amine solution to 0–5°C in an ice bath.

-

Add Thiophosgene (11-12 mmol) dropwise over 20 minutes.

-

Expert Insight: Thiophosgene is dense and immiscible with water. Vigorous stirring is essential to maximize the interfacial surface area for the reaction to occur.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the polar amine spot and the appearance of a less polar spot indicates conversion.

-

-

Workup and Isolation:

-

Evaporate the acetone under reduced pressure.

-

Extract the aqueous residue with Chloroform (

) or Ethyl Acetate ( -

Wash the organic layer with water and brine, then dry over anhydrous

. -

Concentrate to yield the crude isothiocyanate.

-

-

Purification:

-

Recrystallize from acetone/hexane. Avoid column chromatography if possible, as ITCs can degrade on acidic silica gel.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the conversion of amino-sulfonamides to isothiocyanate hybrids via thiophosgenation.

Part 3: Structure-Activity Relationship (SAR) Profiling

To optimize these hybrids, researchers modulate the distance and orientation between the sulfonamide and the ITC group.

| Feature | Modification | Effect on Activity |

| Linker Length | Direct Aryl (Phenyl) | Optimal. Rigid structure positions ITC correctly for His64 crosslinking in hCA II/IX. |

| Ethyl/Propyl Chain | Increased flexibility allows targeting of distal residues but reduces isoform selectivity. | |

| Substitution Pattern | Para-substitution | High potency. Aligns linearly with the active site conical cleft. |

| Meta-substitution | Reduced potency for hCA II, but potentially higher selectivity for hCA IX due to steric clashes in the narrower hCA II pocket. | |

| Tail Modifications | Halogenation (F, Cl) | Increases lipophilicity and membrane permeability; Fluorine can enhance metabolic stability. |

Part 4: Biological Characterization & Mechanism of Action

The "Dual-Step" Inhibition Mechanism

The defining feature of these hybrids is their ability to inhibit Carbonic Anhydrase via a two-step kinetic process. This distinguishes them from standard competitive inhibitors.

-

Phase I: Reversible Binding (

driven) The sulfonamide moiety binds to the -

Phase II: Covalent Inactivation (

driven) The ITC group reacts with a nucleophilic residue near the active site entrance (typically Histidine 64 or a surface Lysine), forming a thiourea bond. This renders the inhibition irreversible.

Validation Experiment: The "Washout" Assay To confirm this mechanism, a self-validating protocol is required:

-

Incubate Enzyme + Hybrid for 1 hour.

-

Measure Activity (Result: ~0% activity).

-

Perform extensive dialysis (washout) to remove unbound inhibitor.

-

Re-measure Activity.

-

Result A (Reversible): Activity recovers (Standard Sulfonamide).

-

Result B (Irreversible): Activity remains inhibited (ITC Hybrid).

-

Mechanism Visualization

Figure 2: Kinetic mechanism of sulfonamide-ITC hybrids, progressing from reversible recognition to irreversible covalent locking.

Part 5: Future Outlook & Challenges

The primary challenge for sulfonamide-ITC hybrids is chemical stability . Isothiocyanates are susceptible to hydrolysis in aqueous environments and non-specific reaction with plasma proteins (e.g., albumin) before reaching the target tumor.

Future Directions:

-

Masked Precursors: Developing thiocarbamate prodrugs that release the active ITC only under the acidic conditions of the tumor microenvironment (pH 6.5).

-

Click Chemistry: Using the ITC group not just as an inhibitor, but as a handle to "click" onto other pharmacophores, creating dual-drug conjugates (e.g., Sulfonamide-ITC-Doxorubicin).

References

-

Khobzaoui, M., Tillekeratne, L.M.V., & Hudson, R.A. (2004). Potent isothiocyanate inhibitors of carbonic anhydrase: synthesis and evaluation. Biochemical and Biophysical Research Communications. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

-

Mboge, M. Y., et al. (2015). Advances in anti-cancer drug development targeting carbonic anhydrase IX and XII. Topics in Anticancer Research. [Link]

-

Dufour, D., et al. (2011). Engineering the binding pocket of carbonic anhydrase II for the design of potent inhibitors. Journal of Medicinal Chemistry. [Link]

N-ethyl-4-isothiocyanatobenzenesulfonamide CAS number and structure

The following technical guide provides an in-depth analysis of N-ethyl-4-isothiocyanatobenzenesulfonamide , a specialized bifunctional reagent used in proteomic profiling and medicinal chemistry.

CAS Number: 726144-38-3 Formula: C₉H₁₀N₂O₂S₂ Molecular Weight: 242.32 g/mol

Compound Identity & Structural Architecture

Core Chemical Structure

This compound represents a bifunctional scaffold integrating a sulfonamide pharmacophore with a reactive isothiocyanate (ITC) warhead . Its structure is defined by a benzene ring substituted at the para positions, ensuring maximum steric separation between the binding and reactive domains.

-

Position 1 (Binding/Solubility): N-ethylsulfonamide group (

). This moiety mimics the transition state of carbonic anhydrase (CA) substrates and modulates lipophilicity via the ethyl chain. -

Position 4 (Reactivity): Isothiocyanate group (

).[1][2][3] An electrophilic trap designed to form stable thiourea linkages with nucleophilic amino acid residues (Lysine

Physicochemical Profile

Data summarized from structural analogs and computed descriptors.

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow solid | Typical of aryl isothiocyanates due to conjugation. |

| Predicted LogP | ~2.1 | Moderate lipophilicity; membrane permeable. |

| Reactive Group | Isothiocyanate ( | Soft electrophile; prefers primary amines > thiols > hydroxyls. |

| Solubility | DMSO, DMF, Acetonitrile | Hydrolytically unstable in aqueous buffers at high pH. |

| Storage | -20°C, Desiccated | Moisture sensitive; hydrolysis yields the parent amine. |

Synthesis & Production Protocols

The synthesis of N-ethyl-4-isothiocyanatobenzenesulfonamide typically proceeds via the functionalization of its parent amine precursor, 4-amino-N-ethylbenzenesulfonamide (CAS 1709-39-3).

Precursor Synthesis (Sulfonamidation)

If the parent amine is not commercially available, it is synthesized by reacting N-acetylsulfanilyl chloride with ethylamine, followed by hydrolysis.

-

Reactants: N-acetylsulfanilyl chloride + Ethylamine (excess).

-

Solvent: THF or DCM (0°C to RT).

-

Deprotection: Acidic hydrolysis (HCl/Reflux) removes the acetyl group to yield 4-amino-N-ethylbenzenesulfonamide .

Isothiocyanate Formation (Thiophosgene Method)

This is the standard protocol for generating high-purity aryl isothiocyanates.

Reagents:

-

Precursor: 4-amino-N-ethylbenzenesulfonamide (1.0 eq)

-

Reagent: Thiophosgene (

) (1.2 eq) [Caution: Highly Toxic] -

Base: Calcium Carbonate (

) or Sodium Bicarbonate ( -

Solvent: Biphasic system (

/ Water)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of the amine precursor in 20 mL

. -

Preparation: Prepare a saturated aqueous solution of

(20 mL). -

Addition: Cool the biphasic mixture to 0°C. Add thiophosgene dropwise over 15 minutes under vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of amine spot).

-

Workup: Separate the organic layer. Extract the aqueous layer twice with

. -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the isothiocyanate.

Alternative "Green" Synthesis (DCC/CS₂)

For laboratories avoiding thiophosgene, the dithiocarbamate route using dicyclohexylcarbodiimide (DCC) is a safer alternative.

-

Dithiocarbamate Formation: Treat amine with

and -

Desulfurization: Add DCC (1.1 eq) at 0°C. Stir overnight.

-

Filtration: Filter off the DCU (dicyclohexylurea) byproduct.

-

Isolation: Concentrate filtrate and purify.

Mechanism of Action & Applications

Covalent Protein Labeling (Activity-Based Profiling)

The isothiocyanate group is a "soft" electrophile that reacts preferentially with unprotonated primary amines (Lysine) to form a stable thiourea bond.

Reaction Scheme:

This reaction is pH-dependent. At physiological pH (7.4), the N-terminal

Carbonic Anhydrase Inhibition

The sulfonamide moiety (

-

Recognition: The sulfonamide anion coordinates to the Zn²⁺ ion in the Carbonic Anhydrase active site.

-

Covalent Locking: The para-isothiocyanate group extends into the hydrophobic pocket. If a nucleophilic residue (e.g., His64 or Lys residues near the active site entrance) is present, the inhibitor forms a covalent bond, converting a reversible inhibitor into an irreversible one.

Experimental Workflow: Covalent Inhibition Assay

The following DOT diagram illustrates the logic flow for validating this compound as an irreversible inhibitor.

Caption: Workflow to distinguish between reversible binding and covalent modification using dilution-recovery assays.

Safety & Handling (E-E-A-T)

Hazard Identification

-

Sensitizer: Isothiocyanates are potent skin and respiratory sensitizers (lachrymators).

-

Irritant: Causes severe eye and skin irritation.

-

Toxicity: Sulfonamide derivatives may cause allergic reactions in sensitive individuals (sulfa allergy).

Handling Protocol

-

Containment: Always weigh and handle the solid in a fume hood.

-

Solvents: Avoid alcohols (MeOH, EtOH) for stock solutions, as they can slowly react with the ITC group to form thiocarbamates over long periods. Use anhydrous DMSO or DMF.

-

Quenching: Spills should be treated with an aqueous solution of ammonia or Tris buffer to convert the reactive ITC into an inert thiourea derivative before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6637, N-Ethyl-p-toluenesulfonamide (Structural Analog). Retrieved from [Link]

- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).

- Munch, H., et al. (2008).Peptide labeling with isothiocyanates: Optimization of the reaction conditions. Tetrahedron Letters, 49(21), 3417-3420.

Sources

Preliminary In Vitro Evaluation of N-ethyl-4-isothiocyanatobenzenesulfonamide: A Technical Guide

Introduction: A Molecule of Bimodal Potential

N-ethyl-4-isothiocyanatobenzenesulfonamide is a novel investigational compound that marries two pharmacologically significant moieties: the sulfonamide group, a cornerstone of antimicrobial and diuretic therapies, and the isothiocyanate group, a class of compounds prevalent in cruciferous vegetables known for their chemopreventive and anti-inflammatory properties.[1][2] This unique chimeric structure presents a compelling case for a multi-faceted in vitro evaluation to elucidate its therapeutic potential. The inherent reactivity of the isothiocyanate group (-N=C=S) towards nucleophiles, particularly cysteine residues in proteins, suggests a broad range of potential biological targets, while the sulfonamide moiety offers a well-established pharmacophore with a history of clinical translation.[2]

This technical guide provides a comprehensive framework for the preliminary in vitro assessment of N-ethyl-4-isothiocyanatobenzenesulfonamide. The proposed experimental workflow is designed to systematically probe its cytotoxic, anti-inflammatory, and antimicrobial activities, thereby building a foundational dataset to guide further preclinical development. The causality behind each experimental choice is detailed, ensuring a scientifically rigorous and logically progressive evaluation.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the molecule's properties is paramount for designing meaningful in vitro studies. While experimental data for the specific title compound is not publicly available, we can infer certain characteristics from related structures such as N-ethyl-4-methylbenzenesulfonamide.[3][4]

| Property | Predicted/Inferred Value | Significance for In Vitro Studies |

| Molecular Formula | C9H10N2O2S2 | Dictates molecular weight and elemental composition. |

| Molecular Weight | ~242.32 g/mol | Crucial for calculating molar concentrations for assays. |

| LogP (Octanol-Water) | Moderately Lipophilic | Influences membrane permeability and potential for non-specific binding. |

| Water Solubility | Limited | May require use of a co-solvent (e.g., DMSO) for stock solutions. |

| pKa (Acidic) | ~10.6 (inferred from related sulfonamide)[3] | Influences ionization state at physiological pH, affecting target interaction. |

The synthesis of N-ethyl-4-isothiocyanatobenzenesulfonamide would likely proceed from a primary amine precursor, a common and efficient method for generating isothiocyanates.[2][5][6] A plausible synthetic route is outlined below.

Caption: Workflow for investigating the anticancer mechanism of action.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed a sensitive cancer cell line (e.g., HeLa) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Tier 3: Evaluation of Anti-Inflammatory Potential

The presence of both the isothiocyanate and sulfonamide moieties suggests potential anti-inflammatory activity. [2][7][8]A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour. [9]3. Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and nitric oxide production.

-

Griess Assay: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system. [9]5. Analysis: Compare the NO production in treated cells to that in LPS-stimulated cells without the compound. A reduction in NO indicates potential anti-inflammatory activity.

Tier 4: Assessment of Antimicrobial Activity

The sulfonamide core is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [10][11]Therefore, evaluating the compound's direct antibacterial effects is a critical step.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [9]

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Illustrative MIC Values

| Bacterial Strain | Gram Type | MIC (µg/mL) (Illustrative) |

| Staphylococcus aureus | Positive | 64 |

| Escherichia coli | Negative | 128 |

Conclusion and Future Directions

This technical guide outlines a systematic, multi-tiered approach for the preliminary in vitro evaluation of N-ethyl-4-isothiocyanatobenzenesulfonamide. By progressing from broad cytotoxicity screening to more specific mechanistic and activity-based assays, researchers can efficiently build a comprehensive profile of this novel compound. Positive results in any of these tiers would justify further investigation, including more advanced in vitro studies (e.g., enzyme inhibition assays, gene expression analysis) and eventual progression to in vivo models. The bimodal nature of its structure suggests that N-ethyl-4-isothiocyanatobenzenesulfonamide could represent a promising lead for the development of a new class of therapeutics with combined anticancer, anti-inflammatory, or antimicrobial properties.

References

-

ResearchGate. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Available from: [Link]

-

PMC. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Available from: [Link]

-

PMC. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. Available from: [Link]

-

ResearchGate. A review of direct effects of isothiocyanate containing plant extracts.... Available from: [Link]

-

RSC Publishing. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Available from: [Link]

-

PMC. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]

-

ANTIMICROBIAL SULFONAMIDE DRUGS. Available from: [Link]

-

ASM Journals. In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes | Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

International Journal of Current Microbiology and Applied Sciences (IJCMAS). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. Available from: [Link]

-

PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]

-

PubMed. Antibacterial and mutagenic activities of new isothiocyanate derivatives. Available from: [Link]

-

PubMed. Ethyl 4-isothiocyanatobutanoate--antiproliferative activity in vitro and in vivo. Available from: [Link]

-

MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Available from: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. Available from: [Link]

-

PMC - NIH. Effect of Indole Ethyl Isothiocyanates on Proliferation, Apoptosis and MAPK Signaling in Neuroblastoma Cell Lines. Available from: [Link]

-

EPA. N-Ethyl-4-methylbenzenesulfonamide Properties. Available from: [Link]

-

MDPI. Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. Available from: [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]

-

NIST WebBook. Benzenesulfonamide, N-ethyl-4-methyl-. Available from: [Link]

Sources

- 1. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. ijcmas.com [ijcmas.com]

- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Target Identification for N-ethyl-4-isothiocyanatobenzenesulfonamide (EBIT)

Introduction

N-ethyl-4-isothiocyanatobenzenesulfonamide (EBIT) is a small molecule of significant interest due to its dual-functional-group structure, comprising a sulfonamide and an isothiocyanate moiety. The sulfonamide group is a well-established pharmacophore known to target metalloenzymes, most notably carbonic anhydrases (CAs)[1][2][3]. The isothiocyanate group, on the other hand, is an electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine[4][5][6]. This covalent reactivity suggests that EBIT may act as an irreversible or long-residence-time inhibitor, a property that can offer high potency and prolonged pharmacodynamic effects[7].

The identification of the specific molecular targets of EBIT is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. Given its covalent nature, a multi-pronged approach employing advanced chemoproteomic strategies is essential for a comprehensive and robust target deconvolution. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to identify and validate the protein targets of EBIT, ensuring scientific integrity through a self-validating system of orthogonal methodologies.

Core Principles of Target Identification for a Covalent Compound

The strategy outlined herein is built on the principle that confidence in target identification is maximized when multiple, orthogonal methods yield convergent results[1][4][5]. For a covalent molecule like EBIT, we must account for its specific reactivity. We will leverage techniques that can either directly detect the covalent adduct or measure the biophysical consequences of this binding event within a complex cellular environment.

Our global strategy will be to:

-

Generate a primary list of potential targets using multiple, unbiased, proteome-wide screening methods.

-

Validate the engagement of high-confidence candidates in a cellular context.

-

Confirm the biological relevance of the validated targets to a specific phenotype.

Caption: High-level workflow for EBIT target identification and validation.

Phase 1: Unbiased Proteome-Wide Target Discovery

To mitigate the risk of method-specific artifacts, we will employ three distinct and complementary chemoproteomic techniques.

Competitive Activity-Based Protein Profiling (ABPP)

Expertise & Experience: ABPP is a powerful technique for profiling the functional state of enzymes in complex proteomes[8][9]. Since EBIT is a covalent modifier, we can use it in a competitive format against a broad-spectrum, cysteine-reactive probe. This approach will identify proteins whose cysteine residues are engaged by EBIT, thus preventing their labeling by the probe. This method is particularly well-suited to identify targets of the isothiocyanate warhead.

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Competitive ABPP

-

Lysate Preparation:

-

Culture cells of interest (e.g., A549 human lung carcinoma) to ~80% confluency.

-

Harvest cells, wash with cold PBS, and lyse in a non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40) without detergents like SDS that would denature proteins[10].

-

Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

-

-

Competitive Incubation:

-

Aliquot lysate into two groups: treatment and vehicle control.

-

To the treatment group, add EBIT to a final concentration of 50 µM. To the control group, add an equivalent volume of DMSO.

-

Incubate for 1 hour at 37 °C to allow for covalent modification.

-

-

Probe Labeling:

-

Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to all samples to a final concentration of 100 µM.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Click Chemistry and Enrichment:

-

Prepare a "click" cocktail containing Biotin-azide, TCEP, TBTA ligand, and Copper (II) Sulfate.

-

Add the cocktail to each sample and incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

-

Add pre-washed streptavidin-agarose beads to each sample and incubate for 1 hour at 4 °C with rotation to capture biotinylated proteins.

-

Wash the beads extensively with PBS containing 0.1% SDS followed by PBS alone to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM Tris, 2 M Urea).

-

Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Perform on-bead digestion with trypsin overnight at 37 °C.

-

Collect the supernatant containing the peptides for analysis.

-

-

LC-MS/MS and Data Analysis:

-

Analyze peptides using a high-resolution Orbitrap mass spectrometer.

-

Perform label-free quantification (LFQ) to compare peptide abundances between the EBIT-treated and DMSO-treated samples[11].

-

Proteins that are significantly depleted in the EBIT-treated sample are considered potential targets.

-

Drug Affinity Responsive Target Stability (DARTS)

Expertise & Experience: DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein's structure, making it resistant to proteolysis[12][13][14]. This technique is advantageous as it uses the native, unmodified EBIT molecule, avoiding potential artifacts from probe conjugation. It is sensitive to conformational changes induced by both the sulfonamide and isothiocyanate moieties.

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol: DARTS

-

Lysate Preparation:

-

Prepare cell lysate as described in the ABPP protocol, using a mild lysis buffer (e.g., M-PER or similar) without strong detergents.

-

Normalize protein concentration to 1 mg/mL.

-

-

Compound Incubation:

-

Divide the lysate into two aliquots: one for EBIT treatment and one for DMSO control.

-

Incubate with 100 µM EBIT or DMSO for 1 hour at room temperature[7].

-

-

Limited Proteolysis:

-

Optimize protease concentration first. Prepare a serial dilution of Pronase. For the main experiment, use a Pronase:protein ratio (e.g., 1:500 w/w) that results in significant but not complete protein degradation in the control sample[14][15].

-

Add the optimized concentration of Pronase to both EBIT and DMSO samples.

-

Incubate for a fixed time (e.g., 20 minutes) at 25 °C.

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Gel-Based Analysis and Protein Identification:

-

Resolve the digested protein samples on a large-format 1D SDS-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue.

-

Carefully compare the lane from the EBIT-treated sample to the DMSO control. Bands that are present or more intense in the EBIT lane represent proteins protected from proteolysis and are potential targets.

-

Excise these specific bands from the gel.

-

-

In-Gel Digestion and Mass Spectrometry:

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Extract the resulting peptides and analyze them by LC-MS/MS for protein identification.

-

Thermal Proteome Profiling (TPP)

Expertise & Experience: TPP is a powerful, unbiased method for detecting target engagement in a cellular context. It is based on the principle that ligand binding alters a protein's thermal stability[12][16][17]. By heating intact cells or lysates treated with EBIT across a temperature gradient, we can identify proteins whose melting curves shift upon compound binding. This method provides high-quality, in-cell target engagement data.

Caption: Workflow for Thermal Proteome Profiling (TPP) with TMT labeling.

Detailed Protocol: TPP

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with 50 µM EBIT or vehicle (DMSO) for 1 hour at 37 °C in culture medium[18].

-

-

Thermal Challenge:

-

Harvest and wash the cells, resuspending them in PBS containing the respective compound (EBIT or DMSO).

-

Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 67°C with 10-12 points[19].

-

Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Protein Extraction:

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen[19].

-

Separate the soluble proteins from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

Carefully collect the supernatant.

-

-

Proteomics Sample Preparation:

-

Quantify protein in each supernatant.

-

Perform protein digestion with trypsin.

-

Label the resulting peptides from each temperature point with a different channel of a tandem mass tag (TMT) 10-plex or 16-plex reagent[18][19]. This allows for multiplexed analysis, improving quantification accuracy.

-

Combine the labeled peptides from all temperature points for both the EBIT and DMSO conditions into two separate multiplexed samples.

-

-

LC-MS/MS and Data Analysis:

-

Analyze the multiplexed samples by LC-MS/MS.

-

For each identified protein, calculate the relative abundance at each temperature relative to the lowest temperature point.

-

Fit these data points to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the EBIT-treated and control conditions.

-

Proteins exhibiting a statistically significant shift in Tm (ΔTm) upon EBIT treatment are identified as potential targets.

-

| Method | Principle | Advantages | Disadvantages |

| Competitive ABPP | Covalent competition for a reactive residue with a tagged probe. | Identifies targets of covalent warhead; provides site-of-modification context. | Requires a suitable probe; may miss non-covalent interactions. |

| DARTS | Ligand binding confers stability against proteolysis. | Label-free (uses native compound); simple workflow. | Can be less sensitive; requires optimization of proteolysis. |

| TPP | Ligand binding alters protein thermal stability. | In-cell/in-situ format; highly sensitive and quantitative; proteome-wide. | Requires specialized equipment (ultracentrifuge, mass spec); complex data analysis. |

Phase 2: Data Integration and Candidate Prioritization

Following the three primary screens, the data must be integrated and analyzed to generate a high-confidence list of candidate targets.

-

Cross-Method Comparison: True targets are expected to be identified by more than one orthogonal method. Create a Venn diagram to visualize the overlap between hits from ABPP, DARTS, and TPP.

-

Statistical Significance: Apply stringent statistical cutoffs for each method (e.g., p-value < 0.05, fold-change > 2 for ABPP; significant Tm shift for TPP).

-

Biological Rationale: Prioritize candidates with known biological roles that could plausibly be linked to an observed phenotype. Given EBIT's sulfonamide structure, carbonic anhydrase isoforms (e.g., CAII, CAIX, CAXII) should be specifically interrogated in the data, as they are highly plausible targets[1][3][19].

Phase 3: Target Validation

The final and most critical phase is to validate that EBIT directly engages the prioritized candidate proteins in cells and that this engagement is responsible for a biological effect.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: CETSA is the gold-standard method for validating target engagement in a cellular environment[16][17][20]. It is essentially a low-throughput version of TPP focused on a single protein of interest, typically analyzed by Western Blot. This provides direct, visual confirmation of the stabilization event predicted by TPP.

Caption: Workflow for target validation using the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

-

Determine Melt Curve (CETSA-TR):

-

Treat cells with a fixed, high concentration of EBIT (e.g., 50 µM) and a DMSO control as described in the TPP protocol.

-

Heat aliquots across a temperature range centered around the expected Tm of the target protein (e.g., 8-10 points).

-

Lyse cells, collect the soluble fraction by centrifugation (a standard benchtop centrifuge is often sufficient for Western Blot analysis).

-

Analyze the amount of soluble target protein at each temperature by Western Blot using a validated, specific antibody.

-

Quantify band intensity and plot the percentage of soluble protein versus temperature to generate melting curves for both treated and control samples. A rightward shift in the curve for the EBIT-treated sample confirms target stabilization[16].

-

-

Determine Isothermal Dose-Response (ITDRF):

-

Treat cells with a range of EBIT concentrations (e.g., 0.1 µM to 100 µM).

-

Heat all samples to a single, fixed temperature, chosen from the melt curve experiment to be in the middle of the transition region.

-

Analyze the amount of soluble protein by Western Blot.

-

Plot the amount of stabilized protein against the EBIT concentration to determine a cellular EC50 for target engagement.

-

Orthogonal Validation of Biological Function

Confirming target engagement is necessary but not sufficient. It is crucial to demonstrate that modulating the validated target recapitulates the biological effect of EBIT.[6]

-

Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If EBIT's phenotypic effect (e.g., reduced cell proliferation) is diminished in these cells, it provides strong evidence that the effect is mediated through that target.

-

Enzymatic Assays: If the target is an enzyme (e.g., a carbonic anhydrase), perform in vitro activity assays with the purified protein to directly measure inhibition by EBIT and determine kinetic parameters like IC50 and kinact/KI for covalent inhibition[7][20].

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the comprehensive identification and validation of the cellular targets of N-ethyl-4-isothiocyanatobenzenesulfonamide. By integrating three orthogonal, proteome-wide discovery methods (Competitive ABPP, DARTS, and TPP) and following up with stringent validation using CETSA and functional genetic approaches, researchers can build a compelling, self-validating case for the compound's mechanism of action. This structured approach minimizes the risk of false positives and provides the high-quality, actionable data required to advance a promising small molecule through the drug development pipeline.

References

-

Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. [Link]

- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry.

- Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).

-

Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

University of Dundee. (2025, May 30). Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds. Discovery - the University of Dundee Research Portal. [Link]

-

Serrano, P., Rodriguez, N., & Edinger, M. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor symposia on quantitative biology. [Link]

-

PubMed. (2025, October 5). Design, synthesis and biological evaluation of the activity-based probes for FGFR covalent inhibitor. PubMed. [Link]

-

Arbor Vitae. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Arbor Vitae. [Link]

-

ResearchGate. (n.d.). Three strategies to design activity-based probes and general workflow of activity-based protein profiling. ResearchGate. [Link]

-

PubMed. (n.d.). Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. PubMed. [Link]

-

MetwareBio. (n.d.). Targeted proteomics:Targeted acquisition and targeted data analysis. MetwareBio. [Link]

-

AZoLifeSciences. (2026, February 12). Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. [Link]

-

Elucidata. (2024, January 5). Noteworthy Proteomics Datasets For Biomarker Discovery and Target Identification. Elucidata. [Link]

-

Zhu, H., Sharafi, M., & Teh, W. P. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Israel Journal of Chemistry. [Link]

-

Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

-

Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

-

Franken, H., Mathieson, T., Childs, D., Sweetman, G. M. A., Werner, T., Tögel, I., Doce, C., Gade, S., Bantscheff, M., Drewes, G., Reinhard, F. B. M., Huber, W., & Savitski, M. M. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature protocols. [Link]

-

ResearchGate. (n.d.). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. ResearchGate. [Link]

-

Omic-services. (n.d.). Thermal Proteome Profiling (TPP) Service. Omic-services. [Link]

-

Witte, M. D. (2020, May 6). webinar recording: activity- and affinity-based probes as research tools. YouTube. [Link]

-

PubMed. (2014, October 20). Protocol for rational design of covalently interacting inhibitors. PubMed. [Link]

-

Verdoes, M., & Verhelst, S. H. L. (2024). Covalent activity-based probes for imaging of serine proteases. Biochemical Society transactions. [Link]

-

bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Almqvist, H., Axelsson, H., & Jafari, R. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of medicinal chemistry. [Link]

-

Office of Scientific and Technical Information. (2025, August 15). An Integral Activity-Based Protein Profiling Method for Higher Throughput Determination of Protein Target Sensitivity to Small Molecules. OSTI.GOV. [Link]

-

Karolinska Institutet. (n.d.). CETSA. Karolinska Institutet. [Link]

-